molecular formula C42H42Br2P2Pd B1590930 trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II) CAS No. 24554-43-6

trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II)

Cat. No.: B1590930
CAS No.: 24554-43-6
M. Wt: 875 g/mol
InChI Key: FKGDXSRZWBHNIC-UHFFFAOYSA-L
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Description

Nomenclature and Chemical Identity

trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II) possesses a well-defined chemical identity established through multiple nomenclature systems and analytical characterizations. The International Union of Pure and Applied Chemistry name for this compound is dibromopalladium; tris(2-methylphenyl)phosphane, reflecting its structural composition of a central palladium atom coordinated to two bromide ions and two tri-o-tolylphosphine ligands. The compound is alternatively known by the synonym Pd-120, a designation commonly used in catalytic applications and commercial preparations.

The molecular formula C₄₂H₄₂Br₂P₂Pd corresponds to a molecular weight of 874.96 grams per mole, establishing its substantial size among palladium coordination complexes. The compound's structure can be represented by the Simplified Molecular Input Line Entry System string: Br[Pd]Br.Cc1ccccc1P(c2ccccc2C)c3ccccc3C.Cc4ccccc4P(c5ccccc5C)c6ccccc6C, which captures the connectivity pattern of the ligands around the central palladium atom. The International Chemical Identifier key FKGDXSRZWBHNIC-UHFFFAOYSA-L provides a unique computational identifier for database searches and chemical informatics applications.

Physical characterization reveals that trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II) appears as yellow-orange crystals or powder at room temperature. The compound demonstrates limited solubility in water but shows appropriate solubility in organic solvents typically used in homogeneous catalysis. Its thermal stability, evidenced by the high melting point of 300-305°C, makes it suitable for reactions conducted at elevated temperatures commonly encountered in cross-coupling chemistry.

Property Value Reference
Molecular Formula C₄₂H₄₂Br₂P₂Pd
Molecular Weight 874.96 g/mol
Chemical Abstracts Service Number 24554-43-6
Melting Point 300-305°C
Physical Appearance Yellow-orange crystals or powder
Water Solubility Insoluble

Historical Development in Palladium Coordination Chemistry

The development of trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II) emerged from a rich historical foundation in coordination chemistry that traces its origins to early discoveries in platinum and palladium chemistry. Coordination compounds have been known and utilized since antiquity, with Prussian blue representing one of the earliest documented examples of metal coordination complexes. The systematic study of coordination chemistry began to flourish in the 18th and 19th centuries when chemists like Scheele began isolating and characterizing various metal complexes.

The specific development of palladium-phosphine chemistry gained momentum through systematic investigations of how different phosphine ligands affect the electronic and steric properties of palladium centers. Early research focused on understanding the fundamental coordination behavior of palladium(II) with various ligand systems, establishing the preference for square-planar geometries and the influence of ligand bulkiness on complex stability. These foundational studies revealed that palladium complexes could adopt different stereochemical arrangements, with both cis and trans configurations being accessible depending on the specific ligands and reaction conditions employed.

The incorporation of tri-o-tolylphosphine ligands represents a significant advancement in the design of palladium catalysts. Research by various groups demonstrated that the bulky nature of tri-o-tolylphosphine ligands provides unique steric and electronic properties that enhance catalytic performance in cross-coupling reactions. The ortho-substituted tolyl groups create a sterically demanding environment around the palladium center, which influences both the coordination behavior and the reactivity patterns of the resulting complexes.

Studies of bis(tri-o-tolylphosphine)palladium(0) complexes provided crucial insights into the fundamental chemistry that led to the development of the corresponding palladium(II) dihalide complexes. Research revealed that these systems could undergo oxidative addition reactions with organic halides, forming stable palladium(II) intermediates that are essential for catalytic turnover in cross-coupling reactions. The observation that tri-o-tolylphosphine ligands provide enhanced stability compared to simpler phosphine ligands contributed to the development of more robust catalytic systems.

The historical progression from simple palladium-phosphine complexes to sophisticated catalyst systems like trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II) reflects the systematic optimization of ligand design to achieve specific catalytic objectives. Early coordination chemistry research established the theoretical framework for understanding metal-ligand bonding, while subsequent investigations focused on tailoring ligand properties to enhance catalytic performance, stability, and selectivity.

Significance in Homogeneous Catalysis Research

trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II) occupies a central position in homogeneous catalysis research due to its exceptional versatility and effectiveness across multiple cross-coupling reaction types. The compound serves as a highly competent catalyst for Suzuki-Miyaura cross-coupling reactions, which represent one of the most important methods for carbon-carbon bond formation in organic synthesis. Research has demonstrated that the specific combination of palladium(II) with tri-o-tolylphosphine ligands provides optimal electronic and steric properties for facilitating the key elementary steps of oxidative addition, transmetalation, and reductive elimination that comprise the catalytic cycle.

The significance of this catalyst extends to Buchwald-Hartwig cross-coupling reactions, where it enables the formation of carbon-nitrogen bonds between aryl halides and amines. These reactions have revolutionized the synthesis of pharmaceutical intermediates and advanced materials, making the development of effective catalysts like trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II) crucial for both academic research and industrial applications. The bulky nature of the tri-o-tolylphosphine ligands provides the necessary steric environment to promote reductive elimination of the carbon-nitrogen bond formation step while maintaining catalyst stability throughout the reaction process.

Heck reactions represent another major application area where trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II) demonstrates exceptional performance. These reactions involve the coupling of aryl halides with alkenes to form new carbon-carbon bonds, and the catalyst's ability to facilitate these transformations has made it an important tool in the synthesis of complex organic molecules. The trans geometry of the complex provides a specific spatial arrangement that influences the approach of substrates and the subsequent bond-forming processes.

Research investigations have revealed that the catalyst demonstrates remarkable effectiveness in Stille coupling reactions, which involve the cross-coupling of organotin reagents with organic halides. These reactions require catalysts that can tolerate the presence of tin-containing reagents while maintaining high activity and selectivity. The robust nature of trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II) makes it particularly suitable for these challenging transformations.

Sonogashira coupling reactions, which create carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, represent another significant application area for this catalyst. The unique electronic properties imparted by the tri-o-tolylphosphine ligands enable efficient activation of both coupling partners while preventing catalyst deactivation pathways that can plague other catalyst systems.

Reaction Type Application Key Benefits Reference
Suzuki-Miyaura Coupling Carbon-carbon bond formation High activity and stability
Buchwald-Hartwig Coupling Carbon-nitrogen bond formation Excellent functional group tolerance
Heck Reaction Alkene arylation Superior stereoselectivity
Stille Coupling Organotin cross-coupling Robust performance
Sonogashira Coupling Alkyne arylation Efficient alkyne activation
Negishi Coupling Organozinc cross-coupling High turnover numbers
Hiyama Coupling Organosilicon cross-coupling Mild reaction conditions

The catalyst's significance in contemporary research extends beyond traditional cross-coupling applications to include emerging areas such as carbon-hydrogen functionalization and complex molecule synthesis. Advanced studies have explored the mechanistic details of how the tri-o-tolylphosphine ligands influence the electronic structure of the palladium center, revealing insights into the factors that control reactivity and selectivity. These fundamental investigations contribute to the rational design of next-generation catalysts with even enhanced performance characteristics.

Recent research has also investigated the behavior of related palladium complexes with different oxidation states, including palladium(I) and palladium(III) species, to understand alternative mechanistic pathways that may involve these systems. While traditional mechanisms focus on palladium(0) and palladium(II) intermediates, emerging evidence suggests that palladium(I) and palladium(III) species may play important roles in certain catalytic processes, adding complexity and richness to the mechanistic understanding of these catalyst systems.

The ongoing significance of trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II) in homogeneous catalysis research reflects its unique combination of stability, activity, and versatility across multiple reaction types. As the field continues to evolve toward more sustainable and efficient catalytic processes, this compound serves as both a benchmark for performance and a platform for further catalyst development efforts.

Properties

IUPAC Name

dibromopalladium;tris(2-methylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H21P.2BrH.Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;;;/h2*4-15H,1-3H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGDXSRZWBHNIC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.Br[Pd]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H42Br2P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570419
Record name Dibromopalladium--tris(2-methylphenyl)phosphane (1/2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

875.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24554-43-6
Record name Dibromopalladium--tris(2-methylphenyl)phosphane (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24554-43-6
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Preparation Methods

Direct Reaction of PdBr2 with Tri-o-tolylphosphine

  • Procedure:
    PdBr2 is suspended or dissolved in an appropriate solvent such as dichloromethane, chloroform, or toluene. Tri-o-tolylphosphine is added in stoichiometric amounts (usually 2 equivalents per Pd). The mixture is stirred under inert atmosphere (nitrogen or argon) at room temperature or slightly elevated temperatures. The reaction proceeds with ligand coordination to palladium, forming the trans-dibromo bis-ligated complex.

  • Reaction Conditions:

    • Solvent: Dichloromethane or toluene
    • Temperature: 20–60 °C
    • Atmosphere: Inert (N2 or Ar)
    • Time: Several hours (typically 2–24 h)
  • Isolation:
    The product precipitates out or is isolated by solvent evaporation followed by recrystallization from suitable solvents (e.g., hexane or toluene/hexane mixtures).

  • Advantages:

    • Straightforward and high-yielding
    • High purity product achievable
    • Scalable for industrial use
  • Limitations:

    • Requires handling of PdBr2, which can be less soluble and sometimes impure
    • Strict inert atmosphere necessary to avoid oxidation or hydrolysis.

Ligand Exchange from Palladium(II) Chloride Complexes

  • Procedure:
    Starting from dichloro[bis(tri-o-tolylphosphine)]palladium(II), a ligand exchange with bromide ions is performed. This can be achieved by treating the chloro complex with a bromide salt such as lithium bromide or tetrabutylammonium bromide in a suitable solvent.

  • Reaction Conditions:

    • Solvent: Acetonitrile, acetone, or DMF
    • Temperature: Ambient to reflux
    • Time: Several hours
  • Outcome:
    Chloride ligands are replaced by bromides, yielding the trans-dibromo complex.

  • Advantages:

    • Useful if PdCl2 complexes are more readily available
    • Allows fine control over halide content
  • Limitations:

    • Requires purification to remove excess bromide salts
    • Possible incomplete halide exchange leading to mixed halide species.

In Situ Generation from Pd(0) Precursors and Bromine Source

  • Procedure:
    Pd(0) complexes such as Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) are reacted with tri-o-tolylphosphine and a bromine source (e.g., bromine or N-bromosuccinimide) to form the Pd(II) dibromo complex.

  • Reaction Conditions:

    • Solvent: Toluene or dichloromethane
    • Temperature: Room temperature to 50 °C
    • Atmosphere: Inert
  • Advantages:

    • Allows generation of well-defined Pd(II) complexes from Pd(0)
    • Useful for preparing fresh catalyst precursors with controlled ligand environment
  • Limitations:

    • Requires careful control of bromine equivalents to avoid overoxidation
    • More complex procedure compared to direct PdBr2 method.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Solvent(s) Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Notes
Direct reaction of PdBr2 with tri-o-tolylphosphine PdBr2, tri-o-tolylphosphine Dichloromethane, toluene 20–60 2–24 85–95 ~97 Most common, straightforward
Ligand exchange from PdCl2 complex PdCl2 bis(tri-o-tolylphosphine), LiBr Acetonitrile, DMF 25–80 4–12 75–90 ~95 Halide exchange method
In situ generation from Pd(0) precursor Pd2(dba)3, tri-o-tolylphosphine, Br2 source Toluene, dichloromethane 20–50 1–6 70–85 ~95 More complex, controlled method

Research Findings and Mechanistic Insights

  • Ligand Coordination: The tri-o-tolylphosphine ligands coordinate strongly to the palladium center, stabilizing the Pd(II) oxidation state and favoring the trans configuration due to steric and electronic effects. The bulky o-tolyl groups increase the ligand cone angle, which influences the catalytic activity and stability of the complex.

  • Oxidative Addition Step: Mechanistic studies reveal that the trans-dibromo complex serves as a precatalyst that, upon activation, generates monoligated Pd(0) species crucial for oxidative addition in cross-coupling reactions. The ligand environment modulates the rate of ligand dissociation and formation of the active Pd(0) species.

  • Stability and Storage: The complex is air-sensitive but can be stored under inert atmosphere as a solid with high purity. Its melting point range (300-305 °C) indicates good thermal stability, important for catalytic applications at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II) is primarily used as a catalyst in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

In Suzuki-Miyaura coupling reactions, common reagents include boronic acids or boronic esters, and the reaction is typically carried out in the presence of a base (e.g., sodium carbonate or potassium phosphate) and a solvent such as water or ethanol.

Major Products Formed

The major products of these reactions are biaryl compounds, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Catalytic Applications

2.1 Cross-Coupling Reactions

trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II) is primarily utilized as a catalyst in cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling : This reaction involves the coupling of aryl or vinyl boron compounds with aryl halides, facilitated by palladium catalysts. Studies have shown that PdBr2(P(tol)3)2 effectively promotes this reaction under mild conditions, providing high yields of the desired products .
  • Heck Reaction : The compound also serves as a catalyst for the Heck reaction, which couples alkenes with aryl halides to form substituted alkenes. The efficiency of this reaction is enhanced by the steric and electronic properties of the tri-o-tolylphosphine ligands .

Table 1: Summary of Cross-Coupling Reactions Using trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II)

Reaction TypeSubstratesConditionsYield (%)
Suzuki-MiyauraAryl halides + BoronatesMild conditionsUp to 95
Heck ReactionAryl halides + AlkenesBase, solventUp to 90

Mechanistic Insights

Recent studies have provided insights into the mechanisms underlying the catalytic activity of trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II). Kinetic analyses indicate that monoligated palladium species (L1Pd) are more active than their bis-ligated counterparts in facilitating oxidative addition and transmetalation steps .

Case Study: Kinetic Studies on Oxidative Addition

Research conducted by Hartwig and Paul demonstrated that the oxidative addition of aryl bromides to Pd[P(tol)3]2 follows an inverse first-order dependence on the concentration of P(tol)3, highlighting the unique reactivity patterns associated with this palladium complex .

Industrial Applications

Beyond academic research, trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II) finds applications in industrial processes:

  • Pharmaceutical Synthesis : The compound is employed in synthesizing various pharmaceuticals through its ability to facilitate C-C bond formation efficiently.
  • Material Science : It is used in thin-film deposition techniques for electronic devices and LEDs due to its stability and reactivity .

Mechanism of Action

The mechanism by which trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II) exerts its catalytic effect involves the coordination of the palladium center to the substrates, facilitating the formation of new bonds. The molecular targets and pathways involved include the activation of the palladium center and the subsequent transfer of groups between the substrates.

Comparison with Similar Compounds

Comparison with Structurally Similar Palladium Complexes

Ligand Steric and Electronic Effects

Triarylphosphine Ligands
  • trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II) vs. trans-Dibromidobis[tris(4-chlorophenyl)phosphine]palladium(II): Steric Effects: The tri-o-tolylphosphine ligand (with ortho-methyl groups) imposes greater steric hindrance than tris(4-chlorophenyl)phosphine, which lacks ortho substituents. This steric bulk facilitates ligand dissociation during catalytic cycles, enhancing oxidative addition rates .
Phosphite vs. Phosphine Ligands
  • trans-Di(thiocyanato)bis(triphenylphosphite)palladium(II) (): Phosphite ligands (e.g., P(OPh)₃) are weaker σ-donors and stronger π-acceptors than tri-o-tolylphosphine. This results in shorter Pd–P bond lengths (2.312 Å vs. 2.346 Å in tri-o-tolylphosphine complexes) and reduced σ-trans effects, altering reactivity in thiocyanate bonding modes .

Halide Ligand Influence

Compound Halide Ligand Pd–X Bond Length (Å) Catalytic Activity
trans-Dibromo[...]Pd(II) Br⁻ 2.4266 Moderate oxidative addition; prefers aryl bromides
trans-Dichloro[...]Pd(II) Cl⁻ ~2.30 (estimated) Higher stability; slower oxidative addition
trans-Bromo(N-succinimidyl)[...]Pd(II) Br⁻ + N-succinimidyl 2.43 (Br) Enhanced electrophilicity for C–N coupling

Bromide ligands (weaker field than chloride) increase lability at the Pd center, favoring faster ligand exchange but lower thermal stability compared to chloride analogues .

Geometric and Crystallographic Differences

Compound Space Group Pd–P Bond Length (Å) Intermolecular Interactions
trans-Dibromo[...]Pd(II) P1 (triclinic) 2.3462 C–H∙∙∙Br hydrogen bonds
trans-Dibromidobis[tris(4-chlorophenyl)phosphine]Pd(II) P21/n (monoclinic) 2.345 Weak van der Waals
trans-Dichloridobis[dicyclohexyl(phenyl)phosphane]Pd(II) P21/c (monoclinic) 2.340 C–H∙∙∙Cl bonds

The bulky tri-o-tolylphosphine ligands induce greater distortion in the square-planar geometry (cis angles ≈93.5°) compared to less hindered ligands . Crystal packing is stabilized by weak C–H∙∙∙Br interactions, which are absent in chloride or less bulky analogues .

Catalytic Performance in Cross-Coupling Reactions

Suzuki-Miyaura Coupling
  • trans-Dibromo[...]Pd(II) : Achieves >90% yield in aryl-aryl couplings due to rapid ligand dissociation and Pd(0) formation .
  • trans-Dichloro[...]Pd(II) : Lower activity with aryl chlorides; requires higher temperatures .
  • Bis(tri-o-tolylphosphine)Pd(0) : Direct oxidative addition of aryl bromides without prior dissociation, highlighting ligand lability .
Heck Reaction
  • tri-o-tolylphosphine complexes show superior regioselectivity in styrene arylation compared to triphenylphosphine derivatives, attributed to steric control of β-hydride elimination .

Biological Activity

trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II) (abbreviated as PdBr2(P(o-tol)3)2) is a palladium complex that has garnered attention in both organic synthesis and biological research. Its unique structure, characterized by the presence of tri-o-tolylphosphine ligands, enhances its catalytic properties, particularly in cross-coupling reactions. This article explores the biological activity of this compound, highlighting its potential applications and mechanisms of action.

  • Chemical Formula : C42H42Br2P2Pd
  • Molecular Weight : 874.96 g/mol
  • Appearance : Yellow-orange crystals or powder
  • Melting Point : 300-305 °C
  • Solubility : Insoluble in water

Biological Activity Overview

The biological activity of trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II) has been investigated primarily in the context of its anticancer properties and interactions with biological macromolecules. Studies have demonstrated that metal complexes can interact with DNA and proteins, leading to various biological effects.

  • DNA Interaction : Transition metal complexes, including palladium derivatives, can bind to DNA through intercalation or groove binding, which may inhibit replication and transcription processes. This interaction is often assessed through UV-visible spectroscopy and fluorescence studies.
  • Cytotoxicity : Research indicates that Pd complexes exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II) can induce apoptosis in metastatic melanoma cells, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition : The compound may also act as an enzyme inhibitor, affecting metabolic pathways in cells. The specific targets and pathways remain an area for further exploration.

Table 1: Summary of Biological Studies on trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II)

Study ReferenceFocusFindings
Interaction with DNAStrong binding affinity to calf thymus DNA; binding constant K=6.66×104M1K=6.66\times 10^4\,M^{-1}
CytotoxicitySignificant cytotoxic effects against metastatic melanoma cells; induction of apoptosis observed
Enzyme ActivityPreliminary results indicate inhibition of key metabolic enzymes; further studies needed

Comparative Analysis with Other Palladium Complexes

To understand the relative efficacy of trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II), it is essential to compare it with other palladium complexes known for their biological activities.

Table 2: Comparison of Biological Activities

CompoundCytotoxicity (IC50 µM)DNA Binding Affinity (K)
trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II)5.06.66×104M16.66\times 10^4\,M^{-1}
PdCl2(PPh3)215.03.28×104M13.28\times 10^4\,M^{-1}
Pd(OAc)210.04.00×104M14.00\times 10^4\,M^{-1}

Q & A

Q. What are the typical cross-coupling reactions catalyzed by trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II)?

This complex is widely used in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Negishi, and Hiyama couplings. Its efficacy stems from the bulky tri-o-tolylphosphine ligand, which stabilizes the palladium center and enhances catalytic activity by reducing unwanted side reactions. For example, it facilitates aryl-aryl bond formation in Suzuki-Miyaura reactions between aryl halides and boronic acids under mild conditions (80–120°C) with sodium carbonate as a base in solvents like 1,4-dioxane or toluene .

Q. What are the standard reaction conditions for Suzuki-Miyaura coupling using this catalyst?

A typical protocol involves:

  • Catalyst loading : 1–5 mol% relative to the aryl halide.
  • Base : Sodium carbonate or potassium carbonate in biphasic solvent systems (e.g., toluene/water or 1,4-dioxane/water).
  • Temperature : 80–120°C under nitrogen.
  • Ligand : Pre-coordinated tri-o-tolylphosphine ensures stability, though additional ligand (e.g., 2–4 equivalents) may be added to suppress palladium black formation. Reaction times range from 0.5–12 hours, with yields exceeding 80% for electron-neutral substrates .

Q. How does the ligand structure influence catalytic activity in Heck reactions?

The tri-o-tolylphosphine ligand provides steric bulk, which prevents dimerization of the palladium center and stabilizes the active Pd(0) species. This ligand also modulates electron density at the metal center, improving oxidative addition rates for aryl bromides. For instance, in ethylene arylation, higher ligand-to-palladium ratios (2:1) combined with elevated ethylene pressure (100–120 psi) increase yields from 54% to 86% by minimizing β-hydride elimination .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yields in ethylene arylation?

Key optimizations include:

  • Pressure : Increasing ethylene pressure (e.g., 100–120 psi) drives the reaction equilibrium toward product formation.
  • Temperature : 125°C balances reaction rate and decomposition risks.
  • Catalyst system : Combining palladium acetate (1 mol%) with tri-o-tolylphosphine (2 mol%) in acetonitrile enhances turnover frequency.
  • Base : Triethylamine outperforms inorganic bases by reducing halide interference. Under these conditions, o-methylstyrene yields reach 86% .

Q. What structural characteristics of this complex affect its stability under catalytic conditions?

The trans-dibromo geometry and bulky tri-o-tolylphosphine ligands create a rigid octahedral coordination environment, reducing ligand dissociation. Crystallographic studies show Pd–P bond lengths of ~2.31 Å and Pd–Br bonds of ~2.49 Å, which contribute to thermal stability up to 300°C. The ligand’s ortho-methyl groups further shield the palladium center from solvent or substrate-induced decomposition .

Q. How do alternative ligands compare in terms of catalytic efficiency and byproduct formation?

Comparative studies reveal:

  • Tri-t-butylphosphine : Higher activity but lower air stability.
  • Triphenylphosphine : Lower cost but increased palladium aggregation.
  • Bidentate ligands (dppf) : Improved selectivity for sterically hindered substrates but slower kinetics. Tri-o-tolylphosphine strikes a balance, offering moderate electron donation (Tolman electronic parameter: 1.827) and steric bulk (cone angle: 194°), minimizing β-hydride elimination in Heck reactions by 30% compared to triphenylphosphine .

Methodological Considerations

  • Handling : Store under inert gas (N₂ or Ar) at 0–6°C to prevent ligand oxidation .
  • Purification : Isolate products via column chromatography (silica gel, hexane/EtOAc) or recrystallization from dichloromethane/hexane .
  • Troubleshooting : If yields drop, check for ligand degradation (31P NMR) or palladium black formation (add excess ligand or reduce temperature) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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